molecular formula C21H16N2O3 B2687103 N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)furan-2-carboxamide CAS No. 883959-01-1

N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)furan-2-carboxamide

Cat. No. B2687103
CAS RN: 883959-01-1
M. Wt: 344.37
InChI Key: JTTMFRKBNODIRN-UHFFFAOYSA-N
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Description

“N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)furan-2-carboxamide” is a complex organic compound. It contains a quinoline group, which is a type of nitrogen-containing heterocycle . Quinoline and its derivatives are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound contains a quinoline group, a furan group, and a carboxamide group. The quinoline group is a bicyclic compound with a benzene ring fused to a pyridine ring. The furan group is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The carboxamide group consists of a carbonyl group (C=O) attached to an amine group (NH2) .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the presence of functional groups. Quinolines, furans, and carboxamides each have characteristic physical and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Quinolines have been found to have various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards of the compound would depend on its exact structure and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its structure for increased potency and selectivity .

properties

IUPAC Name

N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c1-23-16-11-6-5-10-15(16)19(24)18(14-8-3-2-4-9-14)20(23)22-21(25)17-12-7-13-26-17/h2-13H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTMFRKBNODIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)furan-2-carboxamide

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